molecular formula C15H16N6OS B7436882 N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide

Cat. No. B7436882
M. Wt: 328.4 g/mol
InChI Key: FFZGUNDZXNQFFM-UHFFFAOYSA-N
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Description

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies.

Mechanism of Action

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide works by inhibiting BTK, which is a key component of the BCR signaling pathway. BTK is involved in the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which promote cell survival and proliferation. By inhibiting BTK, N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide blocks these signaling pathways and induces apoptosis in B-cell lymphoma cells.
Biochemical and physiological effects:
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide has been shown to selectively inhibit BTK, with minimal activity against other kinases. This selectivity may reduce the risk of off-target effects and toxicity. N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide has also been shown to penetrate the blood-brain barrier, which may be beneficial for the treatment of central nervous system (CNS) lymphomas. However, further studies are needed to fully understand the biochemical and physiological effects of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide is its selectivity for BTK, which may make it a safer and more effective treatment option compared to non-selective kinase inhibitors. However, one limitation is the potential for resistance to develop, as has been observed with other BTK inhibitors. Additionally, the optimal dosing and treatment schedule of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide have not been fully established, and further studies are needed to determine the most effective treatment regimen.

Future Directions

For research on N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies. Additional studies are also needed to determine the optimal dosing and treatment schedule of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide, as well as its potential for combination therapy with other agents. Furthermore, the potential for resistance to develop to N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide should be investigated, and strategies to overcome resistance should be explored. Finally, the potential use of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide in the treatment of other diseases, such as autoimmune disorders, should be investigated.

Synthesis Methods

The synthesis of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide involves several steps, including the preparation of the key intermediate, 4-(2H-tetrazol-5-yl)butan-1-amine, and the subsequent coupling reaction with 4-(2-methyl-1,3-thiazol-4-yl)phenylboronic acid. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide inhibits BCR signaling and induces apoptosis in B-cell lymphoma cell lines. In vivo studies have demonstrated that N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide suppresses tumor growth and prolongs survival in mouse models of CLL and MCL.

properties

IUPAC Name

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS/c1-10-16-13(9-23-10)11-5-7-12(8-6-11)17-15(22)4-2-3-14-18-20-21-19-14/h5-9H,2-4H2,1H3,(H,17,22)(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZGUNDZXNQFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)CCCC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-(2H-tetrazol-5-yl)butanamide

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